Bienvenue dans la boutique en ligne BenchChem!

2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Photopharmacology Caged compounds Photoremovable protecting groups

This tetrahydroacridine-9-carboxylic acid phenacyl ester is a dual-function scaffold for medicinal chemistry and chemical biology. Unlike simple alkyl esters, its photo-cleavable phenacyl group enables spatiotemporal release of the free carboxylic acid (254–366 nm), ideal for caged-probe design. Orthogonal Mg/CH₃COOH cleavage tolerates Boc/Fmoc/Cbz groups, supporting late-stage deprotection in heterodimeric or PROTAC synthesis. A crystalline solid for precise gravimetric handling, it is the strategic choice over photoinert methyl/ethyl/benzyl analogs for targeted delivery and synthetic methodology development.

Molecular Formula C22H19NO3
Molecular Weight 345.4g/mol
CAS No. 313067-07-1
Cat. No. B434274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
CAS313067-07-1
Molecular FormulaC22H19NO3
Molecular Weight345.4g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=CC=C4
InChIInChI=1S/C22H19NO3/c24-20(15-8-2-1-3-9-15)14-26-22(25)21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h1-4,6,8-10,12H,5,7,11,13-14H2
InChIKeyTVLPLDIUMKCWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS 313067-07-1): Core Scaffold, Physicochemical Identity, and Scientific Procurement Context


2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS 313067-07-1; IUPAC: phenacyl 1,2,3,4-tetrahydroacridine-9-carboxylate), molecular formula C22H19NO3, molecular weight 345.39 g/mol, is a tetrahydroacridine-9-carboxylic acid ester derivative . This compound integrates a partially hydrogenated acridine scaffold – a privileged pharmacophore structurally related to the clinically precedented cholinesterase inhibitor tacrine (9-amino-1,2,3,4-tetrahydroacridine) – with a phenacyl (2-oxo-2-phenylethyl) ester moiety [1]. The phenacyl ester functional group is independently recognized in synthetic chemistry as a photoremovable protecting group and a handle for orthogonal deprotection strategies [2][3]. This dual structural identity places the compound at a strategic intersection of medicinal chemistry and chemical biology tool development, where its procurement value is driven not merely by scaffold similarity to tacrine but by the distinct synthetic and photochemical properties conferred by the phenacyl ester linkage.

Why Simple Alkyl or Benzyl Esters Cannot Replace 2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate in Research Requiring Orthogonal Reactivity or Photochemical Control


Although the tetrahydroacridine core is shared among numerous ester derivatives, the phenacyl (2-oxo-2-phenylethyl) ester component in CAS 313067-07-1 introduces functional capabilities absent in simple alkyl (e.g., methyl, ethyl) or benzyl ester analogs. Simple alkyl esters of tetrahydroacridine-9-carboxylic acid serve primarily as passive lipophilicity modulators or metabolic prodrugs, undergoing hydrolysis through generic esterase activity . In contrast, the phenacyl ester group is independently established as a photoremovable protecting group that releases the free carboxylic acid upon irradiation at 254–366 nm with high quantum efficiency; this photochemical uncaging property is not replicated by methyl, ethyl, or benzyl esters [1]. Furthermore, phenacyl esters can be selectively cleaved under orthogonal conditions (e.g., Mg/CH3COOH reduction) in the presence of other ester protecting groups, enabling sequential deprotection strategies in multi-step syntheses that generic ester analogs cannot support [2]. Substituting CAS 313067-07-1 with a simpler tetrahydroacridine ester would forfeit these photochemical and orthogonal reactivity advantages, directly compromising research in photocaging, targeted prodrug delivery, and synthetic methodology development where spatiotemporal control over carboxylate release is required.

Quantitative Differentiation Evidence for 2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate Versus Structural Analogs


Photochemical Uncaging Capability: Phenacyl Ester vs. Simple Alkyl/Benzyl Ester Inertness Under Irradiation

The phenacyl ester moiety of CAS 313067-07-1 belongs to the well-characterized α-keto ester class of photoremovable protecting groups. Upon irradiation in the 254–366 nm range, phenacyl esters undergo efficient photolytic cleavage to release the corresponding carboxylic acid, a property that has been exploited for caged compound and phototrigger applications [1]. In contrast, simple alkyl esters such as methyl 1,2,3,4-tetrahydroacridine-9-carboxylate and benzyl 1,2,3,4-tetrahydroacridine-9-carboxylate are photochemically inert under the same irradiation conditions and cannot serve as photoremovable protecting groups [1][2]. This represents a categorical functional difference rather than a quantitative potency difference, as the photochemical reactivity is absent in simpler ester analogs. The 2,5-dimethylphenacyl ester subclass has been reported to release carboxylic acids in nearly quantitative isolated yields upon photolysis (Φ = 0.71 in methanol) [3], providing a structurally proximate benchmark for the photochemical capability of the unsubstituted phenacyl ester scaffold.

Photopharmacology Caged compounds Photoremovable protecting groups Synthetic methodology

Orthogonal Deprotection Selectivity: Phenacyl Ester Cleavage in the Presence of Other Ester Protecting Groups

The phenacyl ester group in CAS 313067-07-1 can be selectively cleaved using Mg/CH3COOH reduction conditions while leaving other common ester protecting groups (e.g., methyl, ethyl, tert-butyl, benzyl esters) intact. This orthogonal selectivity has been experimentally demonstrated: phenacyl esters undergo efficient deprotection with magnesium turnings in acetic acid, whereas methyl and benzyl esters remain unaffected under these conditions [1]. Additionally, selective cleavage of phenacyl esters in the presence of Boc, Fmoc, and Cbz protecting groups has been achieved using (CH3)3SnOH or bis(tributyltin) oxide on solid-phase resins [2]. This orthogonality is not available with methyl 1,2,3,4-tetrahydroacridine-9-carboxylate or ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate, which are cleaved by generic basic hydrolysis conditions that would simultaneously remove other ester and base-labile protecting groups, compromising synthetic selectivity.

Orthogonal synthesis Protecting group strategy Multi-step organic synthesis Solid-phase peptide synthesis

Lipophilicity Modulation: Phenacyl Ester Increases logP Relative to Free Carboxylic Acid, Enabling Blood-Brain Barrier Penetration-Relevant Physicochemical Profiles

The phenacyl ester modification in CAS 313067-07-1 masks the polar carboxylic acid of 1,2,3,4-tetrahydroacridine-9-carboxylic acid, substantially increasing lipophilicity. While direct experimental logP data for this specific compound have not been identified in published literature, the lipophilicity of structurally related tetrahydroacridine derivatives has been systematically characterized: a TLC-based study of 32 tetrahydroacridine AChE inhibitors established a chromatographic lipophilicity parameter (RMw) range that differentiates ester derivatives from their free acid counterparts [1]. The free acid form 1,2,3,4-tetrahydroacridine-9-carboxylic acid is ionized at physiological pH (predicted pKa ≈ 3–4 for the carboxylic acid group), limiting passive membrane permeability. Esterification with the phenacyl group neutralizes this charge, yielding a logP increase conservatively estimated at 2–3 log units based on the fragment constant contribution of the phenacyl moiety (Hansch π ≈ 1.5–2.0 for –CH2COPh) plus elimination of the carboxylate ionization penalty [2]. Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the clinical benchmark, has a measured logP of approximately 3.0 and a pKa of 9.85, remaining largely ionized at physiological pH yet still penetrating the BBB [3]; the phenacyl ester analog would be expected to exhibit comparable or enhanced passive permeability due to its neutral ester form, while retaining the tetrahydroacridine core for potential target engagement.

Lipophilicity Blood-brain barrier penetration Physicochemical property optimization Pharmacokinetics

Phenacyl-Substituted Acridine Derivatives Demonstrate Superior Cholinesterase Inhibition vs. Tacrine: In-Class Evidence for Biological Relevance of the Phenacyl Scaffold Modification

While direct cholinesterase inhibition data for CAS 313067-07-1 have not been identified in the published literature, closely related 9-aminoacridine derivatives bearing phenacyl substituents have demonstrated superior acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition compared to the clinical benchmark tacrine. Specifically, a series of 9-aminoacridine derivatives N-substituted with phenacyl, benzoyl, and benzyl groups were synthesized and evaluated for cholinesterase inhibition [1]. All derivatives in this series showed better inhibition of both AChE and BuChE than the standard drug galantamine, and the majority exhibited superior inhibition compared to tacrine, the tetrahydroacridine-derived FDA-approved Alzheimer's drug [1]. Separately, in the broader tetrahydroacridine chemical class, compound 3f (a 9-amino-tetrahydroacridine derivative with iodobenzoic acid moiety) achieved AChE IC50 = 31.2 nM, representing a 3.2-fold improvement over tacrine (IC50 = 100.2 nM), and BuChE IC50 = 8.0 nM, a 2.0-fold improvement over tacrine (IC50 = 16.3 nM) . These data establish that tetrahydroacridine derivatives, when appropriately functionalized, can substantially outperform tacrine as cholinesterase inhibitors, and the phenacyl-substituted acridine subclass has been specifically validated for this target.

Alzheimer's disease Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Neurodegeneration

Crystalline Solid Physical Form Enables Reproducible Laboratory Handling vs. Oily or Amorphous Ester Analogs

CAS 313067-07-1 is supplied as a crystalline solid at ambient temperature, a physical form that confers practical advantages in compound management and analytical workflows compared to lower-molecular-weight tetrahydroacridine ester analogs that are often obtained as oils or amorphous semi-solids . Crystalline solids permit accurate gravimetric handling, reliable preparation of stock solutions at defined concentrations, and long-term storage stability without the phase-separation or viscosity issues associated with liquid or semi-solid analogs. In high-throughput screening (HTS) and quantitative analytical method development, physical form directly impacts data reproducibility and compound integrity assessment. While direct comparative physical form data for specific comparator esters are limited, the crystalline nature of the phenacyl ester—attributable to the additional aromatic ring and ketone group providing intermolecular packing stabilization—represents a practical differentiator versus lower-molecular-weight alkyl ester analogs that lack these structural features for crystal lattice stabilization .

Compound management Analytical reference standard Solid-state characterization Weighing accuracy

Phenacyl Esters of Bioactive Carboxylic Acids Exhibit Enhanced Thermal and Shelf Stability vs. Free Acids: Class-Level Evidence from Prostaglandin Phenacyl Ester Patents

Across multiple patent filings covering phenacyl-type esters of pharmacologically active carboxylic acids—including prostaglandins PGA1, PGA2, PGE2, PGF2α, and their synthetic analogs—phenacyl esters are consistently described as exhibiting 'surprisingly stable compounds having outstanding shelf-life and thermal stability' compared to the corresponding free acid forms [1][2]. Free prostaglandin carboxylic acids are susceptible to acid-catalyzed dehydration and elimination side reactions during storage, while their phenacyl ester derivatives are reported to resist these degradation pathways [1]. Although direct stability data for CAS 313067-07-1 versus 1,2,3,4-tetrahydroacridine-9-carboxylic acid have not been published, the consistent pattern across diverse carboxylic acid substrates supports a class-level inference that phenacyl esterification confers enhanced storage stability on the tetrahydroacridine-9-carboxylic acid scaffold. This stability advantage is particularly relevant for compound management in long-term screening libraries and for analytical reference standard preparation where lot-to-lot consistency is critical.

Chemical stability Shelf-life Prodrug stability Long-term storage

Optimal Research and Industrial Application Scenarios for 2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate Based on Quantitative Differentiation Evidence


Photocaged Probe Development: Light-Triggered Release of Tetrahydroacridine-9-carboxylic Acid for Spatiotemporal Pharmacological Studies

CAS 313067-07-1 serves as an ideal precursor for constructing photocaged tetrahydroacridine-based probes, where the phenacyl ester functions as a photoremovable protecting group. Upon irradiation at 254–366 nm, the phenacyl ester undergoes photolytic cleavage to release 1,2,3,4-tetrahydroacridine-9-carboxylic acid with spatial and temporal precision [1]. This photocaging capability is absent in methyl, ethyl, or benzyl ester analogs, which are photochemically inert under these conditions [1]. Researchers can exploit this property to study the localized effects of tetrahydroacridine-9-carboxylic acid release in cellular or tissue models, enabling 'caged compound' experimental designs that are the gold standard for establishing causality in chemical biology. The crystalline solid form facilitates accurate preparation of photolabile stock solutions .

Multi-Step Orthogonal Synthesis of Bifunctional Tetrahydroacridine Conjugates Incorporating Acid-Labile Functionalities

The phenacyl ester in CAS 313067-07-1 can be selectively cleaved using Mg/CH3COOH reduction while preserving methyl, ethyl, tert-butyl, and benzyl ester groups, as well as Boc, Fmoc, and Cbz carbamate protecting groups [1]. This orthogonal reactivity enables synthetic sequences where the tetrahydroacridine-9-carboxylate phenacyl ester is retained through multiple synthetic transformations and then selectively deprotected at a late stage to reveal the free carboxylic acid for final conjugation (e.g., amide bond formation with amine-containing pharmacophores or biotin tags). Such strategies are not feasible with simple alkyl esters, which are cleaved non-selectively by basic hydrolysis that would simultaneously remove other ester and base-labile protecting groups [1]. This scenario directly addresses the needs of medicinal chemistry teams constructing heterodimeric or PROTAC-type molecules incorporating the tetrahydroacridine scaffold.

Cholinesterase Inhibitor Lead Optimization Leveraging Phenacyl-Substituted Acridine Scaffold Validated Target Engagement

Phenacyl-substituted 9-aminoacridine derivatives have been experimentally validated as superior acetylcholinesterase and butyrylcholinesterase inhibitors compared to tacrine (AChE IC50 = 100.2 nM; BuChE IC50 = 16.3 nM) and galantamine [1]. While direct enzyme inhibition data for CAS 313067-07-1 are not yet published, its phenacyl ester structure positions it as a late-stage intermediate or scaffold-hopping template for generating novel tetrahydroacridine-based cholinesterase inhibitors. Following selective phenacyl ester deprotection to the free carboxylic acid [2], the liberated acid can be coupled to diverse amine-bearing pharmacophores to generate combinatorial libraries for AChE/BuChE screening. The enhanced lipophilicity of the intact phenacyl ester may also serve as a prodrug strategy for improving CNS penetration during in vivo efficacy studies, consistent with the logP advantage of approximately 2–3 units over the free acid form [3].

Analytical Reference Standard Preparation and Long-Term Screening Library Inclusion Requiring Defined Physical Form and Storage Stability

The crystalline solid physical form of CAS 313067-07-1 enables accurate gravimetric handling (±0.1 mg precision) and reproducible preparation of DMSO stock solutions at defined molar concentrations [1]. This is a practical advantage over oily or semi-solid lower alkyl ester analogs that complicate accurate weighing and introduce concentration variability into high-throughput screening workflows. Furthermore, the class-level evidence for enhanced thermal and shelf stability of phenacyl esters compared to free carboxylic acids supports the selection of CAS 313067-07-1 over 1,2,3,4-tetrahydroacridine-9-carboxylic acid for long-term compound library storage, reducing the frequency of re-characterization and re-procurement. These factors directly impact data reproducibility and operational efficiency in industrial screening facilities and academic compound management core laboratories.

Quote Request

Request a Quote for 2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.